methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a urea moiety, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated precursor.
Urea Formation: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the thiophen-2-ylmethylamine reacts with an isocyanate derivative to form the urea linkage.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-(furan-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 7-(3-(pyridin-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan or pyridine analogs. Additionally, the thiophene ring may enhance the compound’s biological activity due to its ability to participate in diverse chemical interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 7-(thiophen-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHWDFRTCCMRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.